N,N'-di-n-Butyl-1,6-hexanediamine
Description
Significance within the Landscape of N-Alkylated Aliphatic Diamines
N-alkylated aliphatic diamines represent a significant class of organic compounds, serving as versatile building blocks and intermediates in the synthesis of a wide array of more complex molecules. The introduction of alkyl groups onto the nitrogen atoms of a diamine profoundly influences its physicochemical properties, such as basicity, nucleophilicity, solubility, and steric hindrance.
The presence of n-butyl groups in N,N'-di-n-Butyl-1,6-hexanediamine, as opposed to smaller alkyl groups like methyl or ethyl, leads to several key distinctions. The increased length of the alkyl chains enhances the compound's lipophilicity and hydrophobicity. This characteristic can be advantageous in applications where solubility in nonpolar organic solvents is desired or where the diamine is used to modify the surface properties of materials. Conversely, this increased steric bulk around the nitrogen atoms can modulate the reactivity of the amine groups, making them more selective in certain chemical transformations compared to less hindered diamines. In the context of polymer chemistry, the longer butyl chains can impact the physical properties of the resulting polymers, influencing factors such as flexibility, thermal stability, and elution behavior from a polymer matrix.
Historical Context and Evolution of Diamine Chemistry
The history of diamine chemistry is intrinsically linked to the development of polymer science. The foundational work in this area can be traced back to the pioneering research of Wallace Carothers at DuPont in the 1930s. researchgate.netchemicalbook.com His investigations into condensation polymerization, a process where monomers react to form a polymer with the elimination of a small molecule like water, led to the groundbreaking synthesis of nylon-6,6. researchgate.netchemicalbook.comwikipedia.org This polyamide was formed from the reaction of a dicarboxylic acid (adipic acid) and a diamine (1,6-hexanediamine). chemguide.co.uk This discovery marked a pivotal moment, establishing diamines as crucial monomers for the production of synthetic fibers and plastics. researchgate.netnih.govgoogle.com
The initial focus was primarily on primary diamines. However, as the field of organic synthesis advanced, methods for the N-alkylation of amines became more sophisticated, allowing for the preparation of a wide variety of secondary and tertiary diamines. wikipedia.org Techniques such as reductive amination and direct alkylation with alkyl halides provided chemists with the tools to systematically modify the structure of diamines and tailor their properties for specific applications. masterorganicchemistry.com The development of N-alkylated diamines, including this compound, expanded the toolbox of chemists, offering new possibilities in polymer modification, coordination chemistry, and organic synthesis.
Overview of Principal Academic Research Domains for this compound
The academic research interest in this compound is primarily concentrated in its application as a polymer intermediate. nih.govwikipedia.org Its bifunctional nature, with two reactive secondary amine groups, allows it to be incorporated into polymer chains through various polymerization reactions.
One of the key areas of its use is in the synthesis of polyamides and polyurethanes. By reacting with dicarboxylic acids or their derivatives, it can form polyamides with modified properties compared to those derived from primary diamines. The butyl groups can influence the polymer's solubility, melting point, and mechanical flexibility. Similarly, its reaction with diisocyanates leads to the formation of polyurethanes, where the diamine acts as a chain extender, and the nature of the N-alkyl substituents can affect the morphology and properties of the final elastomer.
While less documented for this specific diamine, N-alkylated diamines, in general, are also explored in the field of coordination chemistry. The two nitrogen atoms can act as a bidentate ligand, coordinating to a metal center to form stable chelate rings. The steric and electronic properties of the N-alkyl groups can influence the coordination geometry, stability, and reactivity of the resulting metal complexes. These complexes can, in turn, be investigated for their catalytic activity in various organic transformations. However, specific research detailing the coordination chemistry and catalytic applications of this compound is not extensively reported in the readily available literature.
Physicochemical and Spectroscopic Data of this compound
The following tables summarize the key physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H32N2 | nih.govnist.gov |
| Molar Mass | 228.42 g/mol | nih.gov |
| Appearance | Colorless liquid | wikipedia.org |
| Boiling Point | 131-133 °C at 4 hPa | wikipedia.org |
| Density | 821 mg/mL | wikipedia.org |
| Refractive Index (nD) | 1.451 | wikipedia.org |
| Flash Point | 113 °C | wikipedia.org |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Source |
| Infrared (IR) Spectrum | The gas-phase IR spectrum shows characteristic peaks for C-H stretching and N-H bending vibrations. | nist.gov |
| ¹³C NMR Spectrum | The ¹³C NMR spectrum provides information on the carbon framework of the molecule. | chemicalbook.com |
| Mass Spectrum | The electron ionization mass spectrum can be used to determine the molecular weight and fragmentation pattern. | nist.gov |
Synthesis of this compound
The synthesis of this compound can be achieved through established methods for the N-alkylation of primary amines. Two common approaches are reductive amination and direct alkylation with an alkyl halide.
Reductive Amination: This method involves the reaction of 1,6-hexanediamine (B7767898) with two equivalents of butanal (butyraldehyde). The initial reaction forms a di-imine intermediate, which is then reduced in situ to the desired secondary diamine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com The reaction is typically carried out in a suitable solvent like methanol (B129727) or ethanol.
N-Alkylation with Alkyl Halide: A more direct approach is the reaction of 1,6-hexanediamine with two equivalents of a butyl halide, such as 1-bromobutane (B133212) or 1-chlorobutane. This is a nucleophilic substitution reaction where the primary amine attacks the electrophilic carbon of the alkyl halide. A base is often added to neutralize the hydrogen halide formed as a byproduct. A significant drawback of this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. wikipedia.org Careful control of reaction conditions, such as stoichiometry and temperature, is necessary to maximize the yield of the desired N,N'-disubstituted product.
Structure
3D Structure
Properties
IUPAC Name |
N,N'-dibutylhexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N2/c1-3-5-11-15-13-9-7-8-10-14-16-12-6-4-2/h15-16H,3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRUGPJUVWRHKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCNCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N2 | |
| Record name | HEXAMETHYLENEDIAMINE, N,N'-DIBUTYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6038823 | |
| Record name | N,N'-Dibutylhexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6038823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexamethylenediamine, n,n'-dibutyl- appears as a liquid. (EPA, 1998), Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
| Record name | HEXAMETHYLENEDIAMINE, N,N'-DIBUTYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N'-Dibutyl-1,6-hexanediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
399.2 °F at 760 mmHg (EPA, 1998), 137 to 140 °C @ 3-4 mm Hg | |
| Record name | HEXAMETHYLENEDIAMINE, N,N'-DIBUTYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N'-DIBUTYL-1,6-HEXANEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6081 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
4835-11-4 | |
| Record name | HEXAMETHYLENEDIAMINE, N,N'-DIBUTYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N′-Dibutyl-1,6-hexanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4835-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Dibutyl-1,6-hexanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004835114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Hexanediamine, N1,N6-dibutyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Dibutylhexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6038823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-dibutylhexane-1,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-DIBUTYL-1,6-HEXANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846A8RML53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N,N'-DIBUTYL-1,6-HEXANEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6081 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Advanced Synthetic Methodologies for N,n Di N Butyl 1,6 Hexanediamine
Alkylation Strategies and Precursor Compounds
The creation of N,N'-di-n-Butyl-1,6-hexanediamine often begins with the modification of a precursor compound, 1,6-hexanediamine (B7767898). This involves attaching butyl groups to the nitrogen atoms of the diamine.
Direct N-Alkylation of 1,6-Hexanediamine
Direct N-alkylation is a primary method for synthesizing this compound. This process involves the reaction of 1,6-hexanediamine with a butyl halide, such as butyl bromide or butyl iodide. The reaction, known as ammonolysis, proceeds via nucleophilic substitution, where the amino groups of the diamine displace the halogen atom of the alkyl halide. ncert.nic.in This method can lead to a mixture of products, including mono- and di-alkylated diamines, as the initially formed primary amine can react further. ncert.nic.in
A patent describes a method for preparing N,N,N',N'-tetrabutyl-1,6-hexanediamine by reacting dibutylamine (B89481) with a dihalogenated hexane (B92381) in the presence of a non-nucleophilic organic base. google.com While this produces a tetra-substituted diamine, the underlying principle of N-alkylation is similar.
Utilization of Amine Protecting Groups in Selective Synthesis
To achieve selective N-alkylation and obtain the desired N,N'-di-n-butyl derivative with high purity, amine protecting groups are employed. These groups temporarily block one of the amine functionalities, allowing the other to be selectively alkylated.
tert-Butyloxycarbonyl (Boc) Group:
The tert-Butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its ease of removal with mild acids. chemistrysteps.com The mono-Boc protection of a symmetrical diamine can be challenging as the protecting group can react with either amino group, resulting in a mixture of unprotected, mono-protected, and di-protected products. sigmaaldrich.com
Several strategies have been developed for the selective mono-Boc protection of diamines. One common method involves the monoprotonation of the diamine with one equivalent of an acid, such as hydrochloric acid (HCl), followed by the addition of the Boc-anhydride. scielo.org.mxbioorg.org This procedure can be performed in a "one-pot" synthesis and is applicable to a range of diamines. scielo.org.mx An alternative to using compressed anhydrous HCl gas is the in-situ generation of HCl from reagents like chlorotrimethylsilane (B32843) or thionyl chloride in anhydrous methanol (B129727). scielo.org.mx
Flow chemistry techniques have also been employed for the mono-Boc protection of diamines, offering precise control over reaction parameters and leading to high purity products. sigmaaldrich.comacs.org
Fluorenylmethyloxycarbonyl (Fmoc) Group:
The Fluorenylmethyloxycarbonyl (Fmoc) group is another important base-labile protecting group used in organic synthesis, particularly in peptide synthesis. wikipedia.org It is stable towards acids and can be selectively removed with a weak base like piperidine. wikipedia.org
The synthesis of Fmoc-protected diamines can be more complex than Boc protection. For instance, the direct reaction of ethylenediamine (B42938) with Fmoc-Cl is not effective. A multi-step process is often required, which may involve initial mono-Boc protection, followed by Fmoc protection, and subsequent removal of the Boc group. nih.gov Like Boc protection, Fmoc protection can be achieved using reagents such as Fmoc-Cl or Fmoc-OSu under basic conditions. total-synthesis.com
The orthogonality of the Fmoc and Boc protecting groups is a significant advantage, allowing for the selective deprotection of one group while the other remains intact. total-synthesis.com This enables complex, multi-step syntheses.
Table 1: Comparison of Boc and Fmoc Protecting Groups
| Feature | tert-Butyloxycarbonyl (Boc) | Fluorenylmethyloxycarbonyl (Fmoc) |
|---|---|---|
| Protection Reagent | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Fmoc-OSu |
| Cleavage Condition | Acidic (e.g., TFA, HCl) | Basic (e.g., Piperidine) |
| Stability | Stable to base, catalytic hydrogenation | Stable to acid |
| Byproducts of Deprotection | Isobutylene, CO₂ | Dibenzofulvene |
Exploration of Bio-based Precursors for Sustainable Synthesis
There is growing interest in producing chemicals from renewable resources to reduce reliance on fossil fuels. acs.org 1,6-Hexanediamine (also known as hexamethylenediamine (B150038) or HMDA) can be produced from various bio-based feedstocks. researchgate.netresearchgate.net
Potential bio-based precursors for 1,6-hexanediamine include:
Adipic acid: Can be derived from biomass and then converted to 1,6-hexanediamine. researchgate.netresearchgate.net
L-lysine: An amino acid that can be used as a starting material for the bioproduction of 1,6-hexanediamine. acs.org
Glucose: Can be fermented to produce precursors like adipic acid. researchgate.net
5-(Hydroxymethyl)furfural (HMF): A platform chemical derived from biomass that can be converted to 1,6-hexanediamine. researchgate.net
While the commercial production of bio-based 1,6-hexanediamine is still under development, these pathways offer a more sustainable route to this important chemical intermediate. alderbioinsights.co.uk
Catalytic Approaches in N-Alkylation and Diamine Functionalization
Catalysis plays a crucial role in developing efficient and environmentally friendly methods for synthesizing this compound and other diamine derivatives.
Homogeneous Catalysis for Amine Synthesis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is utilized in various amine synthesis reactions. For instance, the hydroformylation of 1,3-butadiene (B125203), a key step in one of the industrial routes to adipic acid (a precursor to 1,6-hexanediamine), often employs homogeneous palladium catalysts. researchgate.net However, these processes can be expensive and operate under harsh conditions. researchgate.net
Heterogeneous Catalysis in Diamine Derivatization
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers advantages such as easier catalyst separation and recycling.
Several studies have explored the use of heterogeneous catalysts for the synthesis of diamine derivatives:
Zinc-incorporated berlinite (B1174126) (ZnAlPO₄): This catalyst has been shown to be effective in the one-pot synthesis of dibutyl hexane-1,6-dicarbamate from 1,6-hexanediamine, urea (B33335), and butanol. mdpi.com
AlSBA-15: This material has been used as a heterogeneous catalyst for the methoxycarbonylation of 1,6-hexanediamine with dimethyl carbonate to produce dimethylhexane-1,6-dicarbamate. researchgate.net
CeO₂ catalysts: These have been used in the one-pot synthesis of dimethyl hexane-1,6-diyldicarbamate from CO₂, methanol, and 1,6-hexanediamine. acs.org
Cu/Ni/Zn catalysts: These have been investigated for the catalytic amination of 1,6-hexanediol (B165255) to produce N,N,N',N'-tetramethyl-1,6-hexanediamine. dntb.gov.ua
These catalytic systems provide alternative, often greener, routes to functionalized diamines, avoiding the use of hazardous reagents like phosgene. researchgate.net
Optimization of Reaction Parameters for Enhanced Yield and Purity
The synthesis of this compound is often achieved through the catalytic reductive amination of 1,6-hexanediamine with butyraldehyde (B50154) or the amination of 1,6-hexanediol. The efficiency of these reactions is highly dependent on a range of parameters, including the choice of catalyst, reaction temperature, pressure, and the molar ratio of reactants. Optimizing these factors is crucial for maximizing the yield and purity of the final product.
Catalytic choice is a primary consideration. Noble metal catalysts, such as those based on Ruthenium (Ru) and Palladium (Pd) supported on materials like alumina (B75360) (Al2O3) or carbon, are frequently employed. For instance, Ru-based catalysts are effective in the reductive amination of 1,6-hexanediol. researchgate.net The reaction network for the reductive amination of butyraldehyde shows that catalysts with good hydrogenolysis activity, like Ru, tend to produce the primary amine, while catalysts less active in hydrogenolysis, such as Pd, favor the formation of the secondary amine, dibutylamine. tue.nl
Reaction temperature and pressure are also critical. For the synthesis of a related compound, dibutyl hexane-1,6-dicarbamate, from 1,6-hexanediamine, a reaction temperature of 493 K (220 °C) and a pressure of 1.2 MPa were found to be optimal. mdpi.com Similarly, the reductive amination of 1,6-hexanediol using a Ru/Al2O3 catalyst has been effectively carried out at 220 °C. researchgate.net These conditions facilitate the reaction kinetics while minimizing undesirable side reactions.
The molar ratio of the reactants significantly influences the product distribution and yield. In the synthesis of dibutyl hexane-1,6-dicarbamate, an optimized molar ratio of urea to 1,6-hexanediamine to butanol was determined to be 2.6:1:8.6, which resulted in a high yield of 89.7%. mdpi.com For direct N-alkylation, controlling the stoichiometry between the amine and the alkylating agent is key to preventing over-alkylation and the formation of complex mixtures.
The following table summarizes key optimized reaction parameters from various synthetic routes that can be adapted for this compound production:
| Parameter | Optimized Condition | Reactants | Catalyst | Yield | Purity | Reference |
| Temperature | 220 °C (493 K) | 1,6-Hexanediamine, Urea, Butanol | ZnAlPO4 | 89.7% | High (recrystallized) | mdpi.com |
| Pressure | 1.2 MPa | 1,6-Hexanediamine, Urea, Butanol | ZnAlPO4 | 89.7% | High (recrystallized) | mdpi.com |
| Reactant Ratio | Urea:HDA:Butanol = 2.6:1:8.6 | 1,6-Hexanediamine, Urea, Butanol | ZnAlPO4 | 89.7% | High (recrystallized) | mdpi.com |
| Reaction Time | 6 hours | 1,6-Hexanediamine, Urea, Butanol | ZnAlPO4 | 89.7% | High (recrystallized) | mdpi.com |
| Temperature | 220 °C | 1,6-Hexanediol, Ammonia (B1221849) | Ru/Al2O3 | >99% (Conversion) | 92.2% (Selectivity to HMDA) | researchgate.net |
| Solvent | Supercritical Ammonia | 1,6-Hexanediol, Ammonia | Ru/Al2O3 | >99% (Conversion) | 92.2% (Selectivity to HMDA) | researchgate.net |
Integration of Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into the synthesis of this compound is an area of growing importance, aimed at reducing the environmental footprint of chemical manufacturing. This involves the use of renewable feedstocks, the development of atom-economical reaction pathways, and the reduction of hazardous waste.
A key aspect of green synthesis is the use of bio-based starting materials. nih.gov 1,6-Hexanediamine (HDA), a precursor for this compound, is traditionally derived from petroleum. However, significant research is underway to produce HDA from renewable resources. nih.govresearchgate.net Metabolic engineering of microorganisms like Corynebacterium glutamicum and Escherichia coli has enabled the biosynthesis of diamines from renewable raw materials like sugars or biomass-derived platform molecules such as 5-hydroxymethylfurfural (B1680220) (5-HMF). nih.govrsc.org These biological routes offer a more sustainable alternative to petroleum-based processes. nih.govresearchgate.net
Catalytic processes are central to green synthetic design. The catalytic amination of alcohols, for example, is a more environmentally benign route to amines compared to traditional methods that may use stoichiometric reagents and produce significant waste. dntb.gov.ua The use of heterogeneous catalysts, such as the ZnAlPO4 catalyst for dicarbamate synthesis, is advantageous as they can be easily separated from the reaction mixture and potentially reused, reducing waste and processing costs. mdpi.com
Furthermore, the choice of solvent is a critical element of green chemistry. The use of supercritical fluids, like supercritical ammonia in the reductive amination of 1,6-hexanediol, can serve as both a reactant and a solvent, potentially reducing the need for volatile organic compounds (VOCs). researchgate.net Research has also explored water as a suitable solvent for the catalytic amination of alcohols, which would significantly improve the environmental profile of the synthesis.
The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reactor, also aligns with green chemistry principles. mdpi.com This approach can reduce energy consumption, solvent use, and waste generation associated with isolating and purifying intermediates. mdpi.com
Chemical Reactivity and Mechanistic Investigations of N,n Di N Butyl 1,6 Hexanediamine
Nucleophilic Character and Fundamental Reaction Pathways
The fundamental reactivity of N,N'-di-n-Butyl-1,6-hexanediamine is dictated by the lone pair of electrons on each of its two nitrogen atoms, which confers significant nucleophilic and basic character to the molecule. These secondary amine groups readily participate in reactions with a wide array of electrophilic species.
As a base, it can neutralize acids in exothermic reactions to form the corresponding ammonium (B1175870) salts. nih.gov The presence of two amine groups means that it can accept one or two protons, leading to the formation of mono- or di-ammonium salts, depending on the stoichiometry and strength of the acid used.
Its nucleophilicity is evident in its reactions with various electrophiles. Key reaction pathways include:
Alkylation: Reaction with alkyl halides to form tertiary amines and, subsequently, quaternary ammonium salts.
Acylation: Reaction with acyl halides, anhydrides, or esters to form amides.
Reactions with Carbonyls: Condensation reactions with aldehydes and ketones.
Reactions with Isocyanates: Formation of substituted ureas.
The reactivity of the two amine groups can be influenced by the flexible hexamethylene spacer, which allows the molecule to adopt various conformations, potentially enabling one amine group to influence the reactivity of the other through intramolecular interactions or chelation with certain reagents.
Formation of Salts and Ionic Derivatives
The basic nature of the secondary amine groups in this compound facilitates the straightforward formation of salts upon reaction with acids. nih.gov This process involves the protonation of one or both nitrogen atoms, resulting in the formation of mono- or dicationic ammonium species, respectively. The general reactions can be represented as:
Monoprotonation: C₄H₉-NH-(CH₂)₆-NH-C₄H₉ + HX → [C₄H₉-NH-(CH₂)₆-NH₂-C₄H₉]⁺X⁻
Diprotonation: C₄H₉-NH-(CH₂)₆-NH-C₄H₉ + 2HX → [C₄H₉-NH₂-(CH₂)₆-NH₂-C₄H₉]²⁺2X⁻
These salt formation reactions are typically exothermic. nih.gov The resulting salts often exhibit physical properties that are markedly different from the parent diamine, such as higher melting points and increased water solubility. The choice of the counter-ion (X⁻) can be used to tune these properties, for example, in the synthesis of ionic liquids where large, asymmetric organic anions are employed.
Rational Design and Synthesis of this compound Derivatives
The dual functionality of this compound makes it a valuable building block for the synthesis of a diverse range of derivatives with tailored properties.
Amidation and Carbamate (B1207046) Formation Reactions
Amidation: this compound readily undergoes acylation with reagents like acyl chlorides or acid anhydrides to form the corresponding N,N'-diacyl derivatives. This reaction is a common method for introducing specific functional groups onto the diamine backbone. For instance, the reaction with two equivalents of an acyl chloride would proceed as follows:
C₄H₉-NH-(CH₂)₆-NH-C₄H₉ + 2 R-COCl → R-CO-N(C₄H₉)-(CH₂)₆-N(C₄H₉)-CO-R + 2 HCl
This type of reaction is fundamental in the synthesis of polyamides, where diamines are reacted with diacyl chlorides.
Carbamate Formation: The reaction of this compound with isocyanates provides a route to N,N'-disubstituted ureas, while reaction with chloroformates or dialkyl carbonates can yield carbamates. The synthesis of dialkyl hexane-1,6-dicarbamates from 1,6-hexanediamine (B7767898) (a related primary diamine) and alcohols has been demonstrated, and similar principles apply to secondary diamines. mdpi.com For example, reacting this compound with two equivalents of an isocyanate would yield a disubstituted urea (B33335):
C₄H₉-NH-(CH₂)₆-NH-C₄H₉ + 2 R-NCO → C₄H₉-N(CONH-R)-(CH₂)₆-N(CONH-R)-C₄H₉
The synthesis of dimethyl hexane-1,6-dicarbamate has been achieved through the carbonylation of 1,6-hexanediamine using methyl carbamate as a carbonyl source. acs.orgnih.gov This highlights a pathway that could be adapted for this compound.
Schiff Base Condensations (Contextual for Diamines and their Derivatives)
While primary amines react with aldehydes or ketones to form Schiff bases (imines), secondary amines like this compound react differently. wikipedia.orgbyjus.com The reaction of a secondary amine with an aldehyde or ketone typically leads to the formation of an enamine, provided there is an alpha-hydrogen on the carbonyl compound, or an iminium ion.
However, the term "Schiff base" is often used more broadly in coordination chemistry to describe ligands derived from the condensation of amines and carbonyl compounds. For instance, Schiff base ligands are commonly synthesized from the reaction of aromatic aldehydes and alkyl diamines. wikipedia.org A well-known derivative of the parent 1,6-hexanediamine is N,N'-Dicinnamylidene-1,6-hexanediamine, which is formed from the condensation of cinnamaldehyde (B126680) with 1,6-hexanediamine. nih.gov This demonstrates the potential for creating complex ligands from diamine scaffolds.
Strategies for Selective Mono- and Di-Functionalization
Achieving selective mono- or di-functionalization of a symmetrical diamine like this compound is a common challenge in organic synthesis. Several strategies can be employed:
Stoichiometric Control: The simplest approach is to control the stoichiometry of the reagents. Using one equivalent of a derivatizing agent relative to the diamine can favor mono-functionalization, while using two or more equivalents will favor di-functionalization. However, this often leads to a statistical mixture of unreacted, mono-substituted, and di-substituted products.
Use of Protecting Groups: A more controlled approach involves the use of protecting groups. One of the amine groups can be selectively protected, allowing the other to be functionalized. Subsequent deprotection then frees the first amine group for a different modification, enabling the synthesis of unsymmetrical derivatives. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. The synthesis of N-Boc-1,6-hexanediamine demonstrates this principle for a primary diamine, which can be adapted for secondary diamines. google.comsigmaaldrich.com
Catalytic Methods: Modern synthetic methods are exploring catalytic approaches for the selective functionalization of C-H bonds, which could provide novel routes to derivatizing the alkyl chain of such diamines. researchgate.netnih.gov Nickel-catalyzed methods have been developed for the carboamination of alkenyl amines to produce diamines, showcasing advanced strategies for creating complex amine structures. acs.org
Elucidation of Reaction Mechanisms for Derivatization Processes
The mechanisms of the derivatization reactions of this compound are generally well-understood based on the established principles of amine reactivity.
Amidation and Carbamate Formation: The mechanism of amidation with an acyl chloride involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the amide. The reaction is often carried out in the presence of a base to neutralize the HCl by-product. Similarly, carbamate formation from an isocyanate involves the nucleophilic attack of the amine on the central carbon of the isocyanate group.
Schiff Base/Enamine Formation: The formation of an iminium ion from a secondary amine and a carbonyl compound begins with the nucleophilic attack of the amine on the carbonyl carbon to form a zwitterionic intermediate. Proton transfer from the nitrogen to the oxygen yields a hemiaminal. Subsequent protonation of the hydroxyl group by an acid catalyst, followed by the elimination of a water molecule, generates the iminium ion.
The study of reaction kinetics and the use of in-situ spectroscopic techniques, such as FTIR, can provide detailed insights into the reaction pathways and the formation of intermediates. For example, in the synthesis of dicarbamates from 1,6-hexanediamine, it was possible to identify intermediate species and understand their rates of formation and consumption. mdpi.com
Comparative Reactivity Studies with Structurally Analogous N-Alkylated Diamines
The chemical reactivity of this compound is significantly influenced by the nature of the N-alkyl substituents. Understanding its reactivity in comparison to other structurally analogous N-alkylated diamines, such as N,N'-dimethyl-1,6-hexanediamine and the parent 1,6-hexanediamine, provides valuable insights into the interplay of electronic and steric effects.
The fundamental reactivity of these diamines is centered around the nucleophilicity of the nitrogen atoms. The lone pair of electrons on the nitrogen can be donated to an electrophile, making these compounds effective bases and nucleophiles in chemical reactions. ncert.nic.in
Electronic Effects:
Alkyl groups, such as the butyl and methyl groups in this compound and N,N'-dimethyl-1,6-hexanediamine respectively, are electron-donating. This inductive effect increases the electron density on the nitrogen atoms, which would theoretically enhance their basicity and nucleophilicity compared to the unsubstituted 1,6-hexanediamine. ncert.nic.inwikipedia.org Following this principle, tertiary amines are expected to be more basic than secondary amines, which are in turn more basic than primary amines in the gas phase. ncert.nic.in
Steric Hindrance:
While electronic effects suggest increased reactivity with greater alkyl substitution, steric hindrance often plays a more dominant role, particularly in solution. The bulky n-butyl groups in this compound create significant steric congestion around the nitrogen atoms. This physical obstruction can impede the approach of electrophiles, thereby reducing the compound's effective reactivity in comparison to less hindered analogs like N,N'-dimethyl-1,6-hexanediamine or the un-substituted 1,6-hexanediamine. youtube.com
For instance, in reactions such as N-alkylation or acylation, the larger size of the butyl groups would be expected to slow down the reaction rate compared to the methyl groups in N,N'-dimethyl-1,6-hexanediamine. ncert.nic.inyoutube.com The accessibility of the nitrogen's lone pair is a critical factor in these reactions.
Comparative Reactivity Profile:
A qualitative comparison of the reactivity of this compound with its analogs can be summarized as follows:
| Compound | Alkyl Group | Key Reactivity Factors | Expected Relative Reactivity |
| 1,6-Hexanediamine | None (Primary Amine) | - No steric hindrance from N-alkyl groups- Lower electron-donating effect compared to alkylated analogs | High accessibility for nucleophilic attack, but lower intrinsic basicity than alkylated amines. |
| N,N'-Dimethyl-1,6-hexanediamine | Methyl | - Moderate electron-donating effect- Minimal steric hindrance from methyl groups | Generally higher reactivity than the dibutyl analog due to reduced steric hindrance. |
| This compound | n-Butyl | - Stronger electron-donating effect- Significant steric hindrance from butyl groups | Lower reactivity in many reactions due to steric hindrance outweighing the electronic effect. |
This table is generated based on established chemical principles of electronic and steric effects on amine reactivity.
Research has shown that the length of the alkyl substituents on diamines can influence their properties and applications. For example, a study on N,N'-dialkyl-N,N'-dimethyl-1,6-hexanediamine dioxides indicated a correlation between the length of the alkyl chains and antimicrobial efficacy. While not a direct measure of chemical reactivity in a synthetic sense, it highlights how the alkyl group's nature dictates intermolecular interactions.
In polymer chemistry, the choice of N-alkylated diamine can affect the properties of the resulting material. For instance, the longer alkyl chains in this compound increase hydrophobicity. When used in polymer matrices, it has been observed to have a more rapid elution compared to N,N'-dimethyl-1,6-hexanediamine, which can exhibit surface blooming. These differences in physical behavior are a direct consequence of the molecular structure and the intermolecular forces governed by the different alkyl groups.
Advanced Spectroscopic and Structural Elucidation Techniques for N,n Di N Butyl 1,6 Hexanediamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N,N'-di-n-butyl-1,6-hexanediamine, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals that correspond to the different types of protons in its structure. chemicalbook.com The chemical shifts are influenced by the electron density around the protons. For instance, the protons on the carbons adjacent to the nitrogen atoms are deshielded and appear at a lower field (higher ppm value) compared to the protons of the butyl and hexyl chains. chemicalbook.com A representative ¹H NMR spectrum shows signals around 2.59 ppm for the protons on the carbons alpha to the nitrogen, with other methylene (B1212753) and methyl protons of the butyl and hexamethylene groups appearing at higher fields. chemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a unique signal for each chemically non-equivalent carbon atom. This allows for the confirmation of the carbon backbone of the molecule.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex derivatives or to resolve ambiguities in the one-dimensional spectra. COSY spectra reveal proton-proton couplings, helping to establish the connectivity of the proton network, while HSQC correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.
| Assignment | Chemical Shift (ppm) |
| -CH₂- (adjacent to N) | ~2.59 |
| -CH₂- (butyl chain) | ~1.47-1.49 |
| -CH₂- (hexyl chain) | ~1.34 |
| -CH₃ (butyl chain) | ~0.916 |
Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and characterizing its chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. The N-H stretching vibration of the secondary amine groups is typically observed in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl chains appear just below 3000 cm⁻¹. Other significant peaks include C-N stretching and N-H bending vibrations, which further confirm the presence of the secondary amine functionality. nist.gov The gas-phase IR spectrum is available in the NIST/EPA Gas-Phase Infrared Database. nist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C and C-N skeletal vibrations are often strong in the Raman spectrum, offering a detailed fingerprint of the molecule's backbone. The symmetric C-H stretching vibrations also give rise to prominent Raman bands.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H Stretch | 3300-3500 |
| C-H Stretch (Alkyl) | 2850-2960 |
| N-H Bend | 1550-1650 |
| C-N Stretch | 1000-1250 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide further structural confirmation.
Molecular Weight Confirmation: Electron ionization (EI) mass spectrometry of this compound reveals a molecular ion peak (M⁺) that confirms its molecular weight of 228.42 g/mol . nist.govnih.gov
Fragmentation Pathway Analysis: The mass spectrum also shows a characteristic fragmentation pattern. nih.gov Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a common fragmentation pathway for amines, leading to the formation of stable iminium ions. The fragmentation pattern can be analyzed to piece together the structure of the molecule. For instance, a prominent peak at m/z 114 is often observed, corresponding to the [CH₃(CH₂)₃NHCH₂]⁺ fragment.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA)) for Degradation Behavior
Thermogravimetric analysis (TGA) is employed to study the thermal stability and degradation behavior of this compound and its derivatives. By monitoring the change in mass of a sample as a function of temperature, TGA can determine the temperatures at which the compound begins to decompose. This information is critical for applications where the material may be exposed to high temperatures. For example, understanding the thermal degradation of nylon 6,6, which is synthesized from the related monomer 1,6-hexanediamine (B7767898), is important for predicting its service life.
Surface Characterization Methodologies (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), X-ray Photoelectron Spectroscopy (XPS)) in Materials Contexts
When this compound or its derivatives are incorporated into materials, such as polymers or coatings, surface characterization techniques become essential.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): SEM and TEM can be used to visualize the morphology and microstructure of materials containing the diamine. For instance, in a polymer composite, these techniques can reveal how the diamine affects the dispersion of fillers or the phase separation of the polymer blend.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. In the context of materials containing this compound, XPS can be used to confirm the presence of the diamine on the surface and to study its interaction with other components of the material. For example, it has been used to examine the surface of poly(epsilon-caprolactone) scaffolds modified with 1,6-hexanediamine for tissue engineering applications.
Chromatographic and Separation Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing mixtures containing this compound.
Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a highly effective method for separating and identifying volatile compounds like this compound. nih.gov The retention time in the GC column is a characteristic property that can be used for identification, while the mass spectrum provides definitive structural confirmation. GC is also used to determine the purity of the compound by detecting and quantifying any impurities present.
High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for analyses where derivatization is preferred, high-performance liquid chromatography (HPLC) can be employed. Different HPLC modes, such as reversed-phase or normal-phase, can be used depending on the polarity of the analytes.
Applications of N,n Di N Butyl 1,6 Hexanediamine in Advanced Materials and Industrial Chemistry
Utilization in Polymer Science and Engineering
The presence of two secondary amine groups allows N,N'-di-n-Butyl-1,6-hexanediamine to be used in various polymerization and cross-linking reactions. The bulky n-butyl substituents play a significant role in modifying the properties of the resulting polymers compared to those derived from its primary diamine analogue, 1,6-hexanediamine (B7767898) (HDA). nih.gov
In polycondensation reactions, this compound can react with difunctional acid chlorides or isocyanates to form N-substituted polyamides and polyureas, respectively.
Polyamides : The synthesis of traditional polyamides, such as Nylon 6,6, involves the reaction of a primary diamine (like HDA) with a dicarboxylic acid, forming amide linkages with N-H bonds that allow for strong intermolecular hydrogen bonding. When this compound is used, it reacts with a diacid chloride (e.g., adipoyl chloride) to form a fully N-substituted polyamide. In these polymers, the amide nitrogen is tertiary, lacking a hydrogen atom. This structural change prevents the formation of hydrogen bonds, which significantly alters the material's properties. Research on other N-substituted polymers shows this typically leads to reduced crystallinity, lower melting points, and increased solubility in organic solvents compared to their unsubstituted counterparts. sci-hub.se
Polyureas : The reaction between a diamine and a diisocyanate is a fundamental route to producing polyureas. ontosight.ai The secondary amine groups of this compound readily undergo nucleophilic addition to the electrophilic carbon of an isocyanate group (-NCO). nih.govsemanticscholar.org Using a diisocyanate like 1,6-diisocyanatohexane (HDI) results in a polyurea chain. Similar to the polyamide case, the resulting urea (B33335) linkages are fully substituted and lack the N-H protons necessary for the extensive hydrogen-bonding network that gives conventional polyureas their high strength and thermal stability. This modification results in more amorphous, flexible, and soluble polymers.
Table 1: Comparison of Polymer Properties Based on Diamine Monomer
| Property | Polymer from 1,6-Hexanediamine (HDA) | Polymer from this compound | Rationale for Difference |
|---|---|---|---|
| Hydrogen Bonding | Extensive | None | N-butyl groups replace hydrogen atoms on the amide/urea nitrogen. sci-hub.se |
| Crystallinity | High / Semi-crystalline | Low / Amorphous | Lack of hydrogen bonding disrupts chain packing and ordered structures. |
| Melting Point | High | Lower | Less energy is required to overcome weaker intermolecular forces (van der Waals vs. hydrogen bonds). |
| Solubility | Limited to strong acids/solvents | Increased in common organic solvents | Polymer chains are less tightly bound, allowing solvent molecules to penetrate more easily. |
| Flexibility | Rigid / Stiff | More Flexible | The bulky butyl groups increase the free volume between polymer chains, acting as internal plasticizers. |
This compound functions as an effective curing agent for epoxy resins. nih.gov Amine-based curing agents operate by the nucleophilic attack of the amine's nitrogen on the carbon atom of the epoxy ring, leading to ring-opening and the formation of a covalent bond and a new hydroxyl group.
As a secondary diamine, each of the two amine groups in the molecule can react with one epoxy group. Because the molecule contains two reactive sites, it can bridge two different polymer chains, thereby acting as a cross-linker. This process builds a three-dimensional thermoset network, converting the liquid resin into a solid, durable material. The bulky n-butyl groups can influence the curing kinetics, often slowing the reaction rate due to steric hindrance compared to primary amines. They also impact the final properties of the cured network, such as its glass transition temperature (Tg), flexibility, and chemical resistance.
Beyond simple linear polyureas, this compound can be incorporated into more complex polymer systems. Its reaction with diisocyanates is a key method for creating polyurea segments within copolymers, such as polyurethane-ureas or polyether-ureas, to tailor specific properties like surface energy or segmental mobility. ontosight.aisemanticscholar.org
Furthermore, diamines are used to functionalize other polymer structures. For instance, the parent compound 1,6-hexanediamine has been used to chemically modify the surface of poly(epsilon-caprolactone) (PCL) scaffolds in tissue engineering to facilitate further grafting of bioactive molecules. By analogy, this compound could be used in similar surface modification applications to introduce flexible, hydrophobic chains, thereby altering the surface properties of advanced biomaterials or membranes.
Ionenes are a class of ion-containing polymers where the charged sites, typically quaternary ammonium (B1175870) centers, are integral parts of the polymer backbone. These materials have applications as biocides, membranes, and specialty surfactants. The structure of this compound makes it an ideal monomer for the synthesis of ionene polymers through the Menshutkin reaction.
In this process, the secondary diamine undergoes step-growth polymerization with an alkyl dihalide (e.g., 1,6-dibromohexane). The reaction quaternizes both nitrogen atoms, forming a polymer chain linked by hexamethylene units and featuring positively charged ammonium centers in the backbone, with the butyl groups as substituents on the nitrogen. The resulting ionene would possess a unique combination of hydrophobicity from the butyl and alkyl chains and hydrophilicity from the ionic charges.
Contributions to Catalysis and Ligand Design
The two nitrogen donor atoms separated by a flexible alkyl chain allow this compound to function as a potential chelating ligand for metal ions.
Aliphatic diamines are a well-established class of bidentate ligands that can coordinate to a transition metal center to form a stable chelate ring, which in this case would be a nine-membered ring. Such complexes are often used as catalysts in organic synthesis. The electronic and steric properties of the ligand are critical to the performance of the catalyst.
In the case of this compound, the two nitrogen atoms act as σ-donors to the metal. The bulky n-butyl groups would create a specific steric environment around the metal center, influencing substrate approach and potentially imparting unique selectivity in catalytic transformations. While the compound is a clear candidate for forming such catalytic complexes, specific research detailing its application in prominent transition metal catalysis systems is not widely documented in scientific literature.
Exploration in Organocatalytic Systems
While direct and extensive research on this compound as a primary organocatalyst is still an evolving area, its structural characteristics suggest significant potential in various catalytic applications. The presence of two nucleophilic secondary amine groups along a flexible carbon chain is a key feature shared with other diamines that have been successfully employed in organocatalysis. acs.org
The catalytic activity of diamines often involves the formation of key intermediates such as enamines or imines. nih.gov For instance, in reactions like the aldol (B89426) or Mannich reactions, a primary or secondary amine catalyst can react with a ketone or aldehyde to form a nucleophilic enamine. This enamine then attacks an electrophile, and subsequent hydrolysis releases the product and regenerates the amine catalyst.
Research on structurally related diamines, such as N,N'-dimethyl-1,6-hexanediamine (DMHDA), has shown their utility in facilitating condensation reactions and stabilizing intermediates. The bifunctional nature of these diamines allows for a cooperative effect, where one amine group can activate the substrate while the other may interact with other reagents or stabilize transition states. The longer n-butyl groups in this compound, compared to the methyl groups in DMHDA, can influence its solubility, steric hindrance, and basicity, which are critical parameters in catalytic performance.
The Knoevenagel condensation, a carbon-carbon bond-forming reaction, often utilizes amine catalysts. While simple amines are effective, diamines can offer enhanced activity. The general mechanism involves the amine activating a methylene-containing compound. organic-chemistry.org Although specific studies on this compound in this context are not widely published, its basic nature and bifunctionality make it a plausible candidate for such transformations.
The potential of diamines in asymmetric catalysis is also a significant area of exploration. Chiral diamines are well-established as powerful organocatalysts for creating stereochemically defined products. While this compound is achiral, its derivatives or its use in conjunction with chiral co-catalysts could open avenues for asymmetric synthesis.
Table 1: Potential Organocatalytic Reactions for this compound
| Reaction Type | Role of Diamine Catalyst | Potential Advantages of this compound |
| Aldol Reaction | Formation of enamine intermediate from a ketone or aldehyde. | Enhanced solubility in organic solvents due to butyl groups. |
| Mannich Reaction | Formation of an iminium ion and an enamine. | Steric influence of butyl groups on stereoselectivity. |
| Michael Addition | Activation of the nucleophile through enamine formation. | Potential for cooperative catalysis with both amine groups. |
| Knoevenagel Condensation | Base catalyst to deprotonate the active methylene (B1212753) compound. | Tunable basicity and steric environment. |
Material Science and Surface Chemistry Innovations
The chemical reactivity of the amine groups in this compound makes it a valuable molecule for modifying the surfaces of various materials, thereby imparting new functionalities.
Graphene oxide (GO), a derivative of graphene, possesses a surface rich in oxygen-containing functional groups, such as carboxyl, hydroxyl, and epoxy groups. These groups make GO readily dispersible in water and provide reactive sites for chemical modification. The functionalization of GO is a critical step in tailoring its properties for specific applications, including composites, sensors, and biomedical devices.
Amines are widely used for the functionalization of GO. The nucleophilic amine groups can react with the epoxy groups on the GO surface via ring-opening reactions or form amide linkages with the carboxylic acid groups. This covalent attachment of amine molecules can significantly alter the properties of GO, such as its dispersibility in different solvents, its thermal stability, and its interaction with other materials.
A study on the functionalization of graphene oxide with ethylenediamine (B42938) and 1,6-hexanediamine demonstrated the successful grafting of these diamines onto the GO surface. The results indicated that the thermal stability of the functionalized GO was enhanced, and the degree of functionalization could be controlled. While this study did not use the N,N'-di-n-butyl derivative, it provides a strong proof-of-concept. The presence of the n-butyl groups on this compound would be expected to increase the hydrophobicity of the functionalized graphene oxide, making it more compatible with non-polar polymer matrices for the creation of advanced nanocomposites.
The general process for the functionalization of graphene oxide with a diamine like this compound can be summarized in the following steps:
Dispersion of Graphene Oxide: GO is typically dispersed in a suitable solvent, such as deionized water or an organic solvent like N,N-dimethylformamide (DMF).
Addition of the Diamine: this compound is added to the GO dispersion.
Reaction: The mixture is typically heated and stirred for a specific period to facilitate the reaction between the amine groups and the oxygen-containing groups on the GO surface.
Purification: The functionalized GO is then separated from the unreacted diamine and byproducts through washing and centrifugation or filtration.
The corrosion of metals, particularly steel, is a significant industrial problem. Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal. Organic compounds containing nitrogen and/or sulfur atoms are often effective corrosion inhibitors, as these heteroatoms can coordinate with the metal surface, forming a protective film.
Amines and their derivatives are a well-known class of corrosion inhibitors. The lone pair of electrons on the nitrogen atom allows for adsorption onto the metal surface, creating a barrier between the metal and the corrosive medium. The effectiveness of an amine inhibitor is influenced by its structure, including the number of amine groups, the length of the alkyl chains, and the presence of other functional groups.
Research has shown that polymers based on 1,6-hexanediamine can exhibit excellent corrosion inhibition properties for mild steel in acidic environments. rsc.org A study investigating unsaturated N,N-diallyl compounds prepared from 1,6-hexanediamine found that the synthesized materials showed a significant increase in corrosion inhibition efficiency compared to the starting diamine, with inhibition percentages reaching up to 93%. rsc.org This suggests that derivatives of 1,6-hexanediamine are promising candidates for corrosion protection.
This compound, with its two nitrogen atoms and long alkyl chains, possesses the key structural features for an effective corrosion inhibitor. The two amine groups provide multiple adsorption sites, while the n-butyl groups can contribute to the formation of a more compact and hydrophobic protective layer on the metal surface. This hydrophobic layer would repel water and other corrosive species, further enhancing the inhibition efficiency.
The mechanism of corrosion inhibition by such diamines typically involves:
Adsorption: The molecule adsorbs onto the metal surface through the nitrogen atoms.
Film Formation: A protective film is formed, which can be either a physical barrier or a layer that influences the electrochemical reactions of corrosion.
Blocking of Active Sites: The adsorbed molecules block the active sites on the metal surface where corrosion reactions would otherwise occur.
Table 2: Research Findings on Corrosion Inhibition by Hexamethylenediamine (B150038) Derivatives
| Inhibitor System | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| Polymers based on 1,6-hexanediamine | Mild Steel | 1 M HCl | Up to 93 | rsc.org |
| Hexamethylene-1,6-bis(N–D-glucopyranosylamine) | API X60 Steel | 3.5 wt.% NaCl (CO₂ saturated) | 91.82 |
Role as an Intermediate in Fine Chemical and Industrial Syntheses
This compound serves as a valuable intermediate in the synthesis of a variety of fine and industrial chemicals. wikipedia.orgontosight.ai Its bifunctional nature allows it to be a building block for polymers and other specialty molecules.
One of the primary uses of diamines, including 1,6-hexanediamine and its derivatives, is in the production of polyamides. wikipedia.org Polyamides are a major class of engineering thermoplastics, with nylon being a well-known example. The synthesis of polyamides typically involves the polycondensation reaction between a diamine and a dicarboxylic acid or its derivative (e.g., a diacyl chloride).
In the case of this compound, its reaction with a dicarboxylic acid, such as adipic acid, would lead to the formation of a substituted polyamide. The presence of the n-butyl groups on the nitrogen atoms would disrupt the regular hydrogen bonding that occurs in unsubstituted nylons like nylon 6,6. This would result in a polyamide with different properties, such as lower melting point, increased solubility in organic solvents, and greater flexibility. These modified properties could be advantageous for specific applications where traditional nylons are not suitable.
The synthesis of such a polyamide can be represented by the following general reaction:
n H₂N-(CH₂)₆-NH₂ + n HOOC-(CH₂)₄-COOH → [-NH-(CH₂)₆-NH-CO-(CH₂)₄-CO-]ₙ + 2n H₂O (1,6-Hexanediamine + Adipic Acid → Nylon 6,6 + Water)
A similar reaction with this compound would yield a butyl-substituted polyamide.
Furthermore, this compound is a precursor for the synthesis of other specialty chemicals. Its amine groups can undergo a variety of chemical transformations, including alkylation, acylation, and reaction with isocyanates to form ureas. These reactions can be used to produce a range of molecules with specific functionalities for use in pharmaceuticals, agrochemicals, and as curing agents for epoxy resins. wikipedia.orgontosight.ai For instance, its reaction with isocyanates would produce polyureas, another important class of polymers.
The synthesis of this compound itself typically involves the alkylation of 1,6-hexanediamine with a butylating agent, such as a butyl halide, in the presence of a base. ontosight.ai
Environmental Fate and Degradation Pathways of N Alkylated Diamines
Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis) in Environmental Matrices
Abiotic degradation encompasses non-biological processes that break down chemical compounds. For N,N'-di-n-Butyl-1,6-hexanediamine, the key abiotic degradation mechanisms in environmental matrices are expected to be photolysis and, to a lesser extent, hydrolysis.
Photolysis:
Indirect photolysis, involving reactions with photochemically generated reactive species such as hydroxyl radicals (•OH), is likely a more significant pathway. For the parent compound, 1,6-hexanediamine (B7767898), the estimated atmospheric half-life due to reaction with hydroxyl radicals is approximately 6 hours, indicating a relatively rapid degradation in the atmosphere. nih.gov Given the structural similarities, this compound is also expected to be susceptible to atmospheric oxidation. In aqueous environments, the presence of photosensitizers like natural organic matter can enhance the rate of indirect photolysis.
Hydrolysis:
Hydrolysis is the cleavage of chemical bonds by the addition of water. Aliphatic amines, such as this compound, are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). The carbon-nitrogen single bonds in this compound are not readily susceptible to hydrolysis. Therefore, this process is not considered a significant degradation pathway in aquatic environments.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1,6-Hexanediamine |
| Molecular Formula | C₁₄H₃₂N₂ basf.comethz.ch | C₆H₁₆N₂ nih.govresearchgate.net |
| Molar Mass | 228.42 g/mol basf.com | 116.21 g/mol epa.gov |
| Appearance | Liquid basf.com | Colorless solid nih.gov |
| Boiling Point | 131-133 °C at 3 mmHg mdpi.com | 204.5 °C researchgate.net |
| Water Solubility | Data not available | Soluble nih.gov |
| pKa | 11.26 (Predicted) mdpi.com | Data not available |
Biotic Degradation Pathways and Microbial Transformations
Biotic degradation by microorganisms is expected to be a primary mechanism for the removal of this compound from the environment. The biodegradability of aliphatic amines can be influenced by factors such as the length of the alkyl chain and the degree of substitution on the nitrogen atom.
While specific studies on the microbial degradation of this compound are scarce, research on similar long-chain aliphatic amines and the parent compound, 1,6-hexanediamine, provides insights into potential pathways. canada.ca The general pathway for the biodegradation of aliphatic amines often involves initial oxidation of the terminal methyl group of the alkyl chain to a carboxylic acid, followed by β-oxidation. nih.gov
For N-alkylated diamines, microbial transformation can proceed through several routes:
N-dealkylation: The removal of the n-butyl groups to form 1,6-hexanediamine. This parent diamine is known to be biodegradable.
Oxidation of the alkyl chain: Microbial enzymes can oxidize the butyl chains, leading to the formation of various intermediates that can then enter central metabolic pathways.
Oxidation of the hexamethylene backbone: The central carbon chain can also be a target for microbial attack, leading to cleavage and further degradation.
The presence of N-alkylation can sometimes hinder biodegradation compared to the parent amine. However, many microorganisms possess the enzymatic machinery to degrade N-substituted amines. For instance, studies on the biodegradation of N,N-diethylaniline have demonstrated that aerobic conditions are favorable for its breakdown. nih.gov It is anticipated that a consortium of soil and water microorganisms would be capable of degrading this compound, although the rate may be slower than for simpler amines.
Environmental Persistence and Mobility Assessment
The persistence and mobility of a chemical in the environment are crucial for assessing its potential for long-term contamination and transport.
Persistence:
Mobility:
The mobility of this compound in soil and sediment is influenced by its tendency to adsorb to soil particles. As an amine, its behavior is pH-dependent. At typical environmental pH values, the amine groups will be protonated, resulting in a cationic species. This positive charge will lead to strong adsorption to negatively charged soil components such as clay and organic matter through cation exchange.
The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals. While an experimental Koc value for this compound is not available, its structure suggests it will have a high affinity for soil organic matter. A safety data sheet for 1,6-hexanediamine indicates it is expected to have moderate mobility in soil and absorbs to most soil types. acs.org The longer n-butyl chains of this compound would likely increase its hydrophobicity and lead to even stronger adsorption and lower mobility compared to the parent diamine. Therefore, it is expected to have low mobility in soil, reducing the likelihood of leaching into groundwater.
Table 2: Environmental Fate Parameters (Inferred from Related Compounds)
| Parameter | Predicted Behavior for this compound | Basis of Inference |
| Atmospheric Half-life | Short | Rapid reaction with hydroxyl radicals, similar to 1,6-hexanediamine. nih.gov |
| Biodegradation | Moderate | Expected to be biodegradable by microbial consortia, analogous to other long-chain aliphatic amines. canada.caacs.org |
| Soil Mobility | Low | Strong adsorption to soil and sediment due to its cationic nature and long alkyl chains. acs.org |
| Bioaccumulation Potential | Low | Long-chain aliphatic amines with alkyl chains < C14 are not expected to bioaccumulate. canada.ca |
Methodologies for Environmental Monitoring and Analysis
The detection and quantification of this compound in environmental samples such as water, soil, and wastewater require sensitive and specific analytical methods. Given its use in industrial processes, monitoring may be necessary in industrial wastewater and receiving environments. acs.org
Several analytical techniques can be employed for the analysis of aliphatic amines:
Gas Chromatography (GC): GC coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is a common method for the analysis of amines. canada.ca Derivatization may be necessary to improve the chromatographic properties and sensitivity for this compound.
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a powerful technique for the analysis of polar and non-volatile compounds like this compound. LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace analysis in complex environmental matrices. An analytical method using LC-MS/MS has been reported for the parent compound, 1,6-hexanediamine, with a limit of quantification of 0.1 mg/L in water. waterandwastewater.com This methodology could likely be adapted for this compound.
Sample preparation is a critical step in the analytical process. For water samples, solid-phase extraction (SPE) can be used to concentrate the analyte and remove interfering matrix components. For soil and sediment samples, solvent extraction followed by clean-up steps would be required prior to instrumental analysis.
Conclusion and Future Research Perspectives
Emerging Synthetic Strategies for N,N'-di-n-Butyl-1,6-hexanediamine
The conventional synthesis of this compound typically involves the N-alkylation of 1,6-hexanediamine (B7767898) with butyl-containing reagents like butyl halides. ontosight.ai Future research is focused on refining and moving beyond these established methods to enhance efficiency, selectivity, and sustainability.
One promising direction is the development of advanced catalytic systems for the direct reductive amination of adipic acid derivatives or adipaldehyde (B86109) with n-butylamine. Furthermore, emerging strategies for the synthesis of the precursor, 1,6-hexanediamine (HMD), are critical. For instance, methods like the isomerizing hydroformylation of 1,3-butadiene (B125203) to produce adipic aldehyde, which can then be converted to HMD, present a novel pathway. researchgate.net Protecting the aldehyde intermediates as acetals during this process has been shown to be an effective strategy to prevent side reactions. researchgate.net The integration of these advanced HMD synthesis routes with efficient N-butylation steps could lead to more streamlined and economical production of this compound. Another area of exploration is the one-pot synthesis of related compounds, such as the reaction of HMD with urea (B33335) and butanol over heterogeneous catalysts to form dibutyl hexane-1,6-dicarbamate, which demonstrates the potential for creating complex derivatives in a single, efficient process. mdpi.com
Expanded Applications in Novel Materials and Chemical Processes
While this compound is utilized as a monomer in polyamides and a curing agent for epoxy resins, its potential extends into more advanced materials. ontosight.ai The presence of the flexible hexamethylene chain and the hydrophobic n-butyl groups makes it an interesting candidate for modifying polymer properties.
Future applications could focus on its use as a surface modifying agent. For example, its parent compound, 1,6-hexanediamine, has been used to functionalize the surface of poly(ε-caprolactone) (PCL) scaffolds in cartilage tissue engineering, creating a platform for grafting bioactive molecules. The dibutyl derivative could be used to impart increased hydrophobicity and alter the interfacial properties of such biomaterials. Additionally, diamines are used to functionalize nanoparticles for sensing applications. Iron oxide magnetic nanoparticles capped with 1,6-hexanediamine have been developed as a probe for the detection of 2,4,6-trinitrotoluene (B92697) (TNT). this compound could be explored in similar systems where the butyl groups could enhance solubility in specific media or modulate the binding interactions with target analytes.
Advancements in Green Chemistry for Sustainable Production and Use
The most significant advancements in the sustainable production of this compound are linked to the green synthesis of its precursor, 1,6-hexanediamine (HMD). The chemical industry is actively seeking to replace petroleum-based feedstocks with renewable resources. nih.govresearchgate.net
Synergistic Approaches Combining Experimental and Computational Methodologies
To accelerate the development of new synthetic routes and applications, a synergistic approach combining experimental work with computational modeling is becoming essential. While specific computational studies on this compound are not yet widely published, the methodologies are well-established for related systems.
Computational chemistry, including structure-activity relationship studies and molecular modeling, can be pivotal in designing more potent and selective compounds for specific applications. nih.gov For synthesis, quantum chemical calculations can elucidate reaction mechanisms, predict the efficacy of different catalysts, and optimize reaction conditions for processes like amination and alkylation, thereby reducing the need for extensive empirical screening. This is particularly relevant for complex catalytic cycles, such as the hydroformylation of butadiene or the enzymatic cascades in biosynthetic pathways. researchgate.net
Experimentally, these computational predictions are validated and refined. Advanced analytical techniques, such as Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS), are crucial for characterizing complex reaction products and intermediates, as demonstrated in the analysis of derivatized polysaccharides. This combination of predictive modeling and detailed empirical analysis allows for a more rational and efficient design of novel chemical processes and materials incorporating this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,N'-di-n-Butyl-1,6-hexanediamine, and what parameters critically influence yield and purity?
- Methodology : Synthesis typically involves alkylation of 1,6-hexanediamine with n-butyl halides (e.g., n-butyl bromide) under controlled conditions. Key parameters include:
- Temperature : Optimal reaction temperatures (e.g., 60–80°C) to balance reactivity and minimize side reactions like over-alkylation.
- Molar Ratios : Stoichiometric excess of alkylating agent (1.5–2:1) to ensure complete substitution of amine groups.
- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency .
- Purification : Vacuum distillation or column chromatography to isolate the product from unreacted diamine or byproducts.
Q. Which analytical techniques are most effective for characterizing this compound, and what data signatures should researchers prioritize?
- Techniques :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., δ ~2.5–3.0 ppm for N-CH groups) .
- FT-IR : Peaks at ~3300 cm (N-H stretch, if residual amines remain) and ~2800 cm (C-H stretches from butyl chains).
- GC-MS : To assess purity and identify volatile impurities.
- Elemental Analysis : Verify C, H, N content against theoretical values (CHN; MW 228.48 g/mol) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Key Precautions :
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (classified as corrosive and toxic) .
- Ventilation : Use fume hoods due to potential vapor release (boiling point: 131–133°C at 3 mmHg).
- Storage : Inert atmosphere (N) and cool, dry conditions to prevent degradation.
- Disposal : Treat as hazardous waste; neutralize with dilute acid before disposal .
Advanced Research Questions
Q. How can this compound be utilized in the design of functional polymers or ion-conductive membranes?
- Applications :
- Crosslinking Agent : Its diamino structure enables covalent crosslinking in epoxy resins or polyurethanes, enhancing mechanical stability.
- Membrane Modification : The butyl chains may improve hydrophobicity in anion-exchange membranes, potentially optimizing ion selectivity in fuel cells (cf. tetramethyl analogs in PIL@MOF systems) .
- Dynamic Covalent Chemistry : Low steric hindrance could facilitate reversible imine bonding in self-healing materials, similar to dimethyl derivatives .
Q. How can researchers resolve contradictions in reported reactivity or performance data for this compound across studies?
- Strategies :
- Control Experiments : Replicate reactions under standardized conditions (solvent, temperature, stoichiometry) to isolate variables.
- Side-Product Analysis : Use LC-MS or MALDI-TOF to detect over-alkylated or oxidized byproducts.
- Computational Modeling : DFT calculations to predict steric/electronic effects of butyl groups on reaction pathways .
Q. What structural modifications of this compound could enhance its efficacy in catalysis or supramolecular assembly?
- Modifications :
- Branching : Introducing branched alkyl chains (e.g., isobutyl) to alter solubility or steric effects.
- Functional Group Addition : Incorporating hydroxyl or thiol groups for metal coordination (e.g., in MOF synthesis) .
- Chain Length Variation : Testing shorter/longer diamines (e.g., C4 vs. C8) to optimize flexibility in polymer matrices .
Q. How does environmental pH or temperature affect the stability and reactivity of this compound in aqueous vs. organic phases?
- Stability Studies :
- pH Dependence : Protonation of amine groups in acidic conditions (pH < 4) reduces nucleophilicity, while basic conditions (pH > 10) may promote oxidation.
- Thermal Stability : TGA/DSC analysis to identify decomposition thresholds (>150°C suggested by analog data) .
- Solvent Effects : Hydrophobic butyl chains enhance solubility in organic phases, reducing hydrolysis rates compared to aqueous systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
